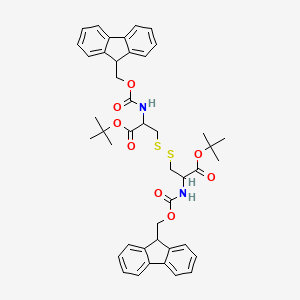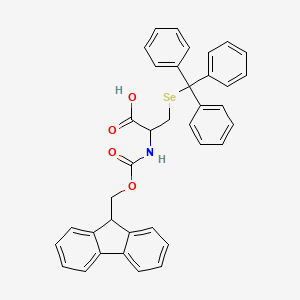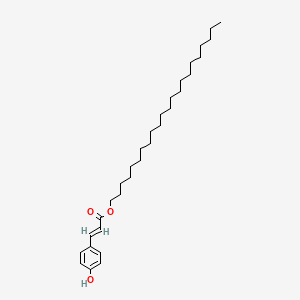
Methyltrioxorhenium(VII) (MTO)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyltrioxorhenium(VII) (MTO) is an organometallic compound with the chemical formula CH3ReO3. It is a volatile, colorless solid that has been widely used as a catalyst in various laboratory experiments. In this compound, rhenium is in the +7 oxidation state and exhibits a tetrahedral coordination geometry with one methyl and three oxo ligands .
Vorbereitungsmethoden
Methyltrioxorhenium(VII) can be synthesized through several routes. A common method involves the reaction of rhenium heptoxide (Re2O7) with tetramethyltin ((CH3)4Sn). The reaction proceeds as follows :
[ \text{Re}_2\text{O}_7 + (\text{CH}_3)_4\text{Sn} \rightarrow \text{CH}_3\text{ReO}_3 + (\text{CH}_3)_3\text{SnOReO}_3 ]
Another method involves the reaction of high rhenium acid silver with trimethylchlorosilane and tetramethyltin under nitrogen protection . The reaction mixture is then subjected to sublimation to obtain pure Methyltrioxorhenium(VII).
Analyse Chemischer Reaktionen
Methyltrioxorhenium(VII) is known for its versatility as a catalyst in various oxidation reactions. Some of the key reactions it undergoes include :
Oxidation of Alkenes: Methyltrioxorhenium(VII) catalyzes the epoxidation of alkenes using hydrogen peroxide as the oxidant. The reaction typically involves the addition of 1-10 mol% of 3-cyanopyridine to increase efficiency.
Oxidation of Aromatic Compounds: It efficiently catalyzes the oxidation of aromatic compounds to their corresponding phenols.
Oxidation of Organic Compounds Containing Heteroatoms: Methyltrioxorhenium(VII) catalyzes the oxidation of tertiary nitrogen compounds to N-oxides using sodium percarbonate as the oxygen source.
Wissenschaftliche Forschungsanwendungen
Methyltrioxorhenium(VII) has found extensive applications in scientific research due to its catalytic properties :
Chemistry: It is used as a catalyst for olefin metathesis, epoxidation of alkenes, and oxidation of various organic compounds.
Biology: Its catalytic properties are leveraged in the synthesis of biologically active molecules.
Medicine: Methyltrioxorhenium(VII) is used in the synthesis of pharmaceutical intermediates.
Industry: It is employed in industrial processes for the production of fine chemicals and intermediates.
Wirkmechanismus
The mechanism by which Methyltrioxorhenium(VII) exerts its catalytic effects involves the formation of σ-hole interactions with substrates. These interactions facilitate the transfer of oxygen atoms from the catalyst to the substrate, thereby promoting oxidation reactions . The presence of co-catalysts such as pyridine derivatives can enhance the efficiency and stability of the catalyst under reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Methyltrioxorhenium(VII) is unique among oxometal complexes due to its stability in air and higher efficiency in catalytic reactions . Similar compounds include other alkyl and aryl derivatives of rhenium trioxide, such as ethyltrioxorhenium and phenyltrioxorhenium . These compounds also exhibit catalytic properties but may differ in terms of stability and reactivity.
Conclusion
Methyltrioxorhenium(VII) is a versatile and efficient catalyst with a wide range of applications in scientific research and industry. Its unique properties and catalytic capabilities make it a valuable compound in the field of organometallic chemistry.
Eigenschaften
IUPAC Name |
carbanide;trioxorhenium |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3.3O.Re/h1H3;;;;/q-1;;;; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZSXFJPZOCRDPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH3-].O=[Re](=O)=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3O3Re- |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(2S,5S)-5-(Fmoc-amino)-4-oxo-1,2,4,5,6,7-hexahydroazepino[3,2,1-hi]indole-2-carboxylic Acid](/img/structure/B13388130.png)
![3-(2,2-Dimethyl-1,3-dioxolan-4-yl)-7,7-dimethyl-2,6,8-trioxabicyclo[3.3.0]octan-4-amine](/img/structure/B13388135.png)
![Methyl 7-[5-[3-[4-bromo-5-(2-methylpropyl)thiophen-2-yl]-2-methylprop-2-enoyl]-4-hydroxy-6-oxopyran-2-yl]oct-3-enoate;methyl 7-[5-[3-(4-ethoxyphenyl)-2-methylprop-2-enoyl]-4-hydroxy-6-oxopyran-2-yl]oct-3-enoate;methyl 7-[5-[3-(5-ethoxythiophen-2-yl)-2-methylprop-2-enoyl]-4-hydroxy-6-oxopyran-2-yl]oct-3-enoate;methyl 7-[5-[3-(6-ethyl-1-benzofuran-2-yl)-2-methylprop-2-enoyl]-4-hydroxy-6-oxopyran-2-yl]oct-3-enoate;methyl 7-[4-hydroxy-5-[2-methyl-3-[6-(3-methylbutyl)-1-benzofuran-2-yl]prop-2-enoyl]-6-oxopyran-2-yl]oct-3-enoate;methyl 7-[4-hydroxy-5-[2-methyl-3-[5-(4-methylphenoxy)thiophen-2-yl]prop-2-enoyl]-6-oxopyran-2-yl]oct-3-enoate;methyl 7-[4-hydroxy-5-[2-methyl-3-(6-propyl-1-benzofuran-2-yl)prop-2-enoyl]-6-oxopyran-2-yl]oct-3-enoate;methyl 7-[4-hydroxy-5-[2-methyl-3-(6-propyl-1-benzothiophen-2-yl)prop-2-enoyl]-6-oxopyran-2-yl]oct-3-enoate](/img/structure/B13388150.png)



![N,9,9-Triphenyl-N-(4'-(triphenylsilyl)-[1,1'-biphenyl]-4-yl)-9H-fluoren-2-amine](/img/structure/B13388178.png)






![(2R,3R,4S,5S,6R)-2-{[(2R,3S,4R,5R,6R)-4,5-Dihydroxy-2-(hydroxymethyl)-6-(tetradecyloxy)oxan-3-YL]oxy}-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13388204.png)
